molecular formula C8H11N3O B13221391 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one

2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13221391
M. Wt: 165.19 g/mol
InChI Key: FNWAUXRADAUWPZ-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a unique structure that includes an aminomethyl group and a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable aldehyde or ketone, followed by cyclization with a urea derivative. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine
  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)oxazoline

Uniqueness

2-(Aminomethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one is unique due to its combination of an aminomethyl group and a cyclopropyl ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3O/c9-4-7-10-6(5-1-2-5)3-8(12)11-7/h3,5H,1-2,4,9H2,(H,10,11,12)

InChI Key

FNWAUXRADAUWPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=O)NC(=N2)CN

Origin of Product

United States

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